molecular formula C28H30N2 B14319239 1-(Diphenylmethyl)-4-(5-phenylpenta-2,4-dien-1-yl)piperazine CAS No. 111953-94-7

1-(Diphenylmethyl)-4-(5-phenylpenta-2,4-dien-1-yl)piperazine

Cat. No.: B14319239
CAS No.: 111953-94-7
M. Wt: 394.5 g/mol
InChI Key: XBDBCIXSZHCCSO-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-4-(5-phenylpenta-2,4-dien-1-yl)piperazine is a complex organic compound that belongs to the class of piperazines. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diphenylmethyl)-4-(5-phenylpenta-2,4-dien-1-yl)piperazine typically involves multi-step organic reactions. One possible route could be:

    Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihalide.

    Introduction of the diphenylmethyl group: This step might involve the reaction of the piperazine with diphenylmethyl chloride in the presence of a base.

    Addition of the phenylpenta-2,4-dien-1-yl group: This could be done through a coupling reaction, possibly using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Diphenylmethyl)-4-(5-phenylpenta-2,4-dien-1-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: This could lead to the formation of corresponding oxides or ketones.

    Reduction: This might result in the hydrogenation of double bonds.

    Substitution: Halogenation or nitration reactions could introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones, while reduction could produce saturated hydrocarbons.

Scientific Research Applications

1-(Diphenylmethyl)-4-(5-phenylpenta-2,4-dien-1-yl)piperazine could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions.

    Medicine: Possible development of new therapeutic agents targeting specific receptors.

    Industry: Use in the production of specialty chemicals or as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors, enzymes involved in metabolic pathways, or other proteins.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine: Known for its stimulant properties.

    1-(3-Chlorophenyl)piperazine: Used in research related to serotonin receptors.

    1-(2-Pyrimidinyl)piperazine: Studied for its potential anxiolytic effects.

Uniqueness

1-(Diphenylmethyl)-4-(5-phenylpenta-2,4-dien-1-yl)piperazine is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other piperazine derivatives.

Properties

CAS No.

111953-94-7

Molecular Formula

C28H30N2

Molecular Weight

394.5 g/mol

IUPAC Name

1-benzhydryl-4-(5-phenylpenta-2,4-dienyl)piperazine

InChI

InChI=1S/C28H30N2/c1-5-13-25(14-6-1)15-7-4-12-20-29-21-23-30(24-22-29)28(26-16-8-2-9-17-26)27-18-10-3-11-19-27/h1-19,28H,20-24H2

InChI Key

XBDBCIXSZHCCSO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC=CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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